molecular formula C8H18N2S2 B095758 3-(butylamino)propylcarbamodithioic acid CAS No. 18997-74-5

3-(butylamino)propylcarbamodithioic acid

Cat. No.: B095758
CAS No.: 18997-74-5
M. Wt: 206.4 g/mol
InChI Key: XDQSLSMXWSKEMB-UHFFFAOYSA-N
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Description

3-(Butylamino)propylcarbamodithioic acid is a thiocarbamate derivative characterized by a butylamino group (-NH-C₄H₉) attached to a propyl chain, which is further linked to a carbamodithioic acid moiety (-C(=S)-SH). This structure confers unique chemical reactivity, particularly in coordination chemistry and biological applications.

The compound’s carbamodithioic acid group enables metal-chelation properties, making it relevant in catalysis or pharmaceutical contexts. However, its specific applications remain less documented compared to structurally related compounds.

Properties

CAS No.

18997-74-5

Molecular Formula

C8H18N2S2

Molecular Weight

206.4 g/mol

IUPAC Name

3-(butylamino)propylcarbamodithioic acid

InChI

InChI=1S/C8H18N2S2/c1-2-3-5-9-6-4-7-10-8(11)12/h9H,2-7H2,1H3,(H2,10,11,12)

InChI Key

XDQSLSMXWSKEMB-UHFFFAOYSA-N

SMILES

CCCCNCCCNC(=S)S

Isomeric SMILES

CCCCNCCCN=C(S)S

Canonical SMILES

CCCCNCCCNC(=S)S

Other CAS No.

18997-74-5

Synonyms

N-[3-(Butylamino)propyl]carbamodithioic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylamino)propylcarbamodithioic acid typically involves the reaction of a butylamine derivative with a suitable carbamic acid precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(butylamino)propylcarbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithio group to thiols or disulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or disulfides.

    Substitution: Formation of substituted carbamic acid derivatives.

Scientific Research Applications

3-(butylamino)propylcarbamodithioic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(butylamino)propylcarbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The dithio group is particularly important for its reactivity, allowing the compound to participate in redox reactions and form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound:
  • 3-(Butylamino)propylcarbamodithioic acid: Features a butylamino-propyl chain and a dithiocarbamate group (-N-C(=S)-S⁻).
Analogous Compounds:

(Butylamino)carbonyl Derivatives (e.g., Benomyl, CAS 17804-35-2): Structure: Contains a butylamino-carbonyl group (-NH-C(=O)-) attached to a benzimidazole ring. Applications: Widely used as a systemic fungicide . Key Difference: Replaces the dithiocarbamate group with a carbamate, reducing sulfur-mediated reactivity but enhancing stability in agricultural formulations.

Bentazone (CAS 25057-89-0): Structure: A benzothiadiazinone derivative with an isopropyl group. Applications: Herbicide targeting broadleaf weeds. Contrast: Lacks sulfur atoms in its functional groups, relying on aromatic rings for bioactivity rather than metal coordination .

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid (CAS 1307060-05-4) :

  • Structure: Combines a branched alkylcarbamoyl group with a benzoic acid moiety.
  • Properties: Higher molecular weight (249.3 g/mol) and polarizability due to the aromatic ring. Used as a pharmaceutical impurity reference standard .
  • Divergence: The carboxylic acid group replaces the dithiocarbamate, altering solubility and reactivity.

Physicochemical Properties

Property This compound Benomyl 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic Acid
Molecular Weight ~220–250 g/mol (estimated) 290.3 g/mol 249.3 g/mol
Key Functional Groups Dithiocarbamate, butylamino Carbamate, benzimidazole Carbamoyl, benzoic acid
Solubility Likely polar aprotic solvents (e.g., DCM) Low water solubility Moderate in polar solvents (e.g., methanol)
Applications Metal chelation, research Fungicide Pharmaceutical impurity standard

Research Implications and Gaps

  • Safety Profile: Thiocarbamates often require stringent handling (e.g., PPE, ventilation), as noted for related compounds .

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